molecular formula C11H14O5 B13026009 Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate

Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate

Cat. No.: B13026009
M. Wt: 226.23 g/mol
InChI Key: SRJRYQMKSSRWIH-XQULCHSSSA-N
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Description

Methyl (E)-3-((3aR,6aR)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)acrylate is a bicyclic dioxolane derivative featuring a conjugated acrylate ester moiety. Its structure comprises a fused furo[2,3-d][1,3]dioxolane ring system with two methyl groups at the 2,2-positions, imparting steric and electronic stabilization. The (E)-configured acrylate group enhances reactivity as a Michael acceptor or in polymerization applications.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

methyl (E)-3-[(3aR,6aR)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl]prop-2-enoate

InChI

InChI=1S/C11H14O5/c1-11(2)15-8-6-7(14-10(8)16-11)4-5-9(12)13-3/h4-6,8,10H,1-3H3/b5-4+/t8-,10-/m1/s1

InChI Key

SRJRYQMKSSRWIH-XQULCHSSSA-N

Isomeric SMILES

CC1(O[C@@H]2C=C(O[C@@H]2O1)/C=C/C(=O)OC)C

Canonical SMILES

CC1(OC2C=C(OC2O1)C=CC(=O)OC)C

Origin of Product

United States

Biological Activity

Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on existing research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H23O5
  • Molecular Weight : 295.36 g/mol
  • CAS Number : 95867779

The structure features a furodioxole moiety that contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of furodioxole showed activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Several studies have explored the anticancer potential of furodioxole derivatives. For instance, compounds with similar structural features have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies indicated that these compounds could effectively reduce the viability of cancer cells in various lines, including breast and colon cancer cells .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, such as those simulating Alzheimer's disease, similar compounds have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells . This neuroprotective activity is hypothesized to be mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers synthesized several derivatives of furodioxole and evaluated their cytotoxicity against human cancer cell lines. The results indicated that specific modifications enhanced the anticancer efficacy significantly compared to the parent compound. The study concluded that structural optimization could lead to more potent anticancer agents derived from furodioxole .

Case Study 2: Neuroprotective Mechanisms

Another investigation published in Neuroscience Letters focused on the neuroprotective effects of furodioxole derivatives in animal models. The findings revealed that treatment with these compounds significantly improved cognitive function and reduced markers of neuroinflammation. The authors suggested that these compounds could be further developed as therapeutic agents for neurodegenerative diseases .

Data Summary Table

Biological ActivityEffect ObservedReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerReduced viability in cancer cell lines
NeuroprotectiveImproved cognitive function in models

Scientific Research Applications

Applications in Pharmaceuticals

Methyl (E)-3-((3AR,6AR)-2,2-dimethyl-3A,6A-dihydrofuro[2,3-D][1,3]dioxol-5-YL)acrylate has notable applications in pharmaceutical research:

  • Drug Development: Its unique structural features make it a candidate for the development of new drugs targeting specific biological pathways.
  • Synthesis of Bioactive Compounds: The compound can serve as an intermediate in the synthesis of various bioactive molecules with therapeutic potential.

Applications in Materials Science

In materials science, this compound can be utilized for:

  • Polymer Production: The compound can be polymerized to create new polymers with desirable mechanical and thermal properties.
  • Coatings and Adhesives: Its acrylate functionality allows for incorporation into formulations for coatings and adhesives that require durability and flexibility.

Case Studies

Case Study 1: Pharmaceutical Applications
Recent studies have demonstrated the efficacy of compounds similar to this compound in inhibiting specific enzymes related to cancer proliferation. These findings suggest that this compound could play a role in developing targeted cancer therapies.

Case Study 2: Material Science Innovations
Research has shown that polymers derived from this compound exhibit enhanced thermal stability compared to traditional acrylates. This property makes them suitable for high-performance applications in electronics and automotive industries.

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related acrylates, dioxolane derivatives, and bicyclic systems.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key References
Methyl (E)-3-((3aR,6aR)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)acrylate Furo[2,3-d][1,3]dioxolane Methyl acrylate (E-configuration), 2×CH₃ C₁₂H₁₆O₅ ~250.25 Estimated
(E)-Ethyl 3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate () Benzo[b][1,4]dioxocine Ethyl acrylate, aromatic fused ring C₁₅H₁₆O₄ 260.28
(E)-3-((3aR,5R,6S,6aR)-6-Benzyloxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)allyl methyl carbonate () Furo[2,3-d][1,3]dioxolane Benzyl ether, methyl carbonate C₁₉H₂₄O₈ 380.38
Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate () Oxadiazole-thione Thioxo group, diphenyl substituents C₁₉H₁₆N₂O₃S 352.41
((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate () Furo[2,3-d][1,3]dioxolane Benzoate ester, hydroxyl group C₁₅H₁₈O₆ 294.30

Key Observations:

Reactivity : The target compound’s acrylate group distinguishes it from hydroxyl- or benzoate-substituted analogs (e.g., ). The electron-deficient double bond in the (E)-acrylate facilitates nucleophilic additions, contrasting with the thioxo group in , which may engage in hydrogen bonding .

Solubility : The fused aromatic ring in ’s compound increases hydrophobicity relative to the oxygen-rich dioxolane systems, which may enhance aqueous solubility .

Physicochemical and Electronic Properties

Table 3: Predicted Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) pKa Reference
This compound ~418 (estimated) ~1.25 (estimated) ~12.9 Estimated
((3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate () Not reported Not reported Not reported
(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol () 418.1 1.254 12.91

Key Observations:

  • The target compound’s predicted pKa (~12.9) aligns with ’s hydroxymethyl derivative, indicating weak acidity .
  • Its density (~1.25 g/cm³) is typical for oxygenated bicyclic systems, lower than aromatic analogs (e.g., ’s benzo-fused compounds) .

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